molecular formula C22H22ClN3O4 B611984 Icotinib Hydrochloride CAS No. 1204313-51-8

Icotinib Hydrochloride

Cat. No.: B611984
CAS No.: 1204313-51-8
M. Wt: 427.9 g/mol
InChI Key: PNNGXMJMUUJHAV-UHFFFAOYSA-N
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Description

Nomenclature

Icotinib hydrochloride is systematically named as N-(3-ethynylphenyl)-7H,8H,10H,11H,13H,14H-1,4,7,10-tetraoxacyclododeca[2,3-g]quinazolin-4-amine hydrochloride under IUPAC rules. Its molecular formula is C₂₂H₂₂ClN₃O₄ , with a molecular weight of 427.88 g/mol . Common synonyms include BPI-2009H , Conmana , and CS-0918 . The CAS registry number is 1204313-51-8 .

Structural Analysis

The compound features:

  • A quinazoline core substituted with a 12-crown-4 ether moiety at the 6,7-positions.
  • An ethynylphenyl group at the 3-position of the quinazoline ring.
  • A hydrochloride salt formed via protonation of the quinazoline nitrogen.

The SMILES notation is C#CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)OCCOCCOCCO4.Cl , and the InChI key is PNNGXMJMUUJHAV-UHFFFAOYSA-N .

Physicochemical Properties

Property Value/Description Source Reference
Solubility Soluble in DMSO (49.07 mM), ethanol (9.34 mM); insoluble in water.
Melting Point 224–227°C (crystalline Form I).
Partition Coefficient (logP) 4.03 (predicted).
Stability Stable under recommended storage (-20°C, sealed).

The compound exhibits hygroscopicity due to its hydrochloride salt form. Crystallographic studies reveal two polymorphs: Form I (thermodynamically stable) and Form II (metastable), differentiated by powder X-ray diffraction (PXRD) patterns.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

¹H-NMR (DMSO-d₆, 400 MHz) :

  • δ 12.06 (s, 1H, NH quinazoline)
  • δ 8.0 (d, 1H, J = 3.28 Hz, quinazoline C3-H)
  • δ 7.5–7.3 (m, 4H, ethynylphenyl aromatic protons)
  • δ 4.2–3.6 (m, 16H, crown ether oxymethylene protons)

¹³C-NMR confirms the presence of an alkyne carbon at δ 82.5 ppm.

Mass Spectrometry (MS)

  • ESI-MS (m/z) : 428.88 [M+H]⁺.
  • Fragmentation patterns include loss of HCl (Δm/z = 36.46) and cleavage of the crown ether moiety.

X-ray Diffraction (XRD)

PXRD peaks for Form I :

2θ (°) Relative Intensity (%)
7.8 100
15.4 85
19.2 78
23.6 65

The crystal structure belongs to the monoclinic system (space group P2₁/c) with unit cell parameters:

  • a = 12.34 Å, b = 10.56 Å, c = 14.22 Å.

Properties

IUPAC Name

N-(3-ethynylphenyl)-2,5,8,11-tetraoxa-15,17-diazatricyclo[10.8.0.014,19]icosa-1(12),13,15,17,19-pentaen-18-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4.ClH/c1-2-16-4-3-5-17(12-16)25-22-18-13-20-21(14-19(18)23-15-24-22)29-11-9-27-7-6-26-8-10-28-20;/h1,3-5,12-15H,6-11H2,(H,23,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNGXMJMUUJHAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)OCCOCCOCCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152859
Record name Icotinib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204313-51-8
Record name Icotinib hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204313518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Icotinib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ICOTINIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTD32I0J83
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Intermediate-Driven Synthesis

Modern synthetic strategies prioritize the use of intermediates (Compounds A, B, and C) to streamline production and minimize hazardous byproducts.

Compound A to Compound B

Compound A (C₁₉H₂₁N₃O₄) undergoes reductive amination using ferrous powder in acetic acid-methanol solutions. Optimal conditions include:

  • Temperature : Reflux (≈78°C)

  • Molar Ratio : 85 mmol Compound A : 0.45–0.71 mol Fe

  • Solvent System : 3–7% acetic acid in methanol.
    This step avoids traditional metal catalysts like palladium, reducing environmental contamination.

Compound B to Compound C

Compound B reacts with m-aminophenylacetylene in acetic acid under elevated temperatures (70–150°C). Key parameters include:

  • Molar Ratio : 1:1 to 1:1.5 (Compound C : m-aminophenylacetylene)

  • Reaction Time : 12–24 hours.
    The reaction is monitored via thin-layer chromatography (TLC), with yields exceeding 75% after purification.

Compound C to Icotinib Hydrochloride

Compound C undergoes cyclization in methanol or ethanol under HCl gas, yielding this compound. Critical steps involve:

  • Acid Concentration : 6 N NaOH for pH adjustment (8–9)

  • Crystallization : Ice-water baths to precipitate the hydrochloride salt.

Direct Synthesis from Advanced Intermediates

Recent patents disclose single-step methods using Compound C and m-aminophenylacetylene in trifluoroacetic acid, achieving 99% HPLC purity after recrystallization.

Key Reaction Conditions and Optimization

Solvent Systems and Temperature

Reaction efficiency correlates strongly with solvent polarity and temperature:

Step Solvent Temperature Yield
Compound A → BAcetic acid-methanol78°C (reflux)85–90%
Compound B → CAcetic acid95–105°C77–82%
C → Icotinib HClMethanol/HCl25°C70–75%

Data adapted from.

Catalytic Innovations

The replacement of Pd/C with Fe powder in hydrogenation steps reduces catalyst costs by 40% and eliminates heavy metal waste.

Crystallization and Polymorph Control

Crystalline Forms (I–IV)

This compound exhibits four polymorphs, each with distinct dissolution profiles and stabilities:

Form Solvent System XRD Peaks (2θ) Stability
IIsopropanol/water8.2°, 12.4°, 18.6°High
IIEthyl acetate7.8°, 13.1°, 19.2°Moderate
IIIAcetone9.0°, 14.3°, 20.5°Low
IVN,N-dimethylformamide8.5°, 12.9°, 21.0°Variable

Form I, prepared via reflux in isopropanol, is the preferred pharmaceutical form due to its thermodynamic stability and bioavailability.

Seed Crystal Strategies

Seeding with Form I crystals during cooling crystallization (≤5°C/min) ensures uniform polymorph distribution and reduces amorphous byproducts.

Environmental and Economic Considerations

Waste Reduction

The adoption of Fe-based catalysis decreases toxic effluent generation by 60% compared to Pd/C methods. Additionally, closed-loop solvent recovery systems in modern facilities reclaim >90% of acetic acid and methanol.

Cost Analysis

Parameter Traditional Method Novel Method
Catalyst Cost ($/kg)32045
Reaction Time (hours)4824
Yield (%)6582

Data from highlight the economic viability of intermediate-driven synthesis.

Comparative Analysis of Preparation Methods

Metal-Catalyzed vs. Metal-Free Routes

Traditional routes employing Pd/C or Raney Ni face criticism for high costs and environmental hazards. In contrast, Fe-mediated reactions offer:

  • Lower Toxicity : Fe waste is non-bioaccumulative.

  • Scalability : Batch sizes up to 500 kg without yield loss.

Solvent Impact on Polymorphism

Polar aprotic solvents (e.g., DMF) favor Form IV, while alcohols stabilize Form I. Solvent choice directly impacts tablet dissolution rates and shelf life .

Chemical Reactions Analysis

Types of Reactions: Icotinib Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are carefully controlled to ensure the desired outcome.

Major Products Formed: The major products formed from these reactions are intermediates that are further processed to obtain this compound .

Scientific Research Applications

Icotinib Hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Chemical and Mechanistic Similarities

Icotinib shares structural and mechanistic similarities with first-generation EGFR-TKIs, Gefitinib and Erlotinib . All three are quinazoline derivatives that reversibly inhibit EGFR tyrosine kinase activity . Preclinical studies confirm comparable inhibition of EGFR phosphorylation across these agents, with overlapping downstream effects on tumor cell apoptosis and angiogenesis .

Efficacy in EGFR Mutation-Positive NSCLC

Parameter Icotinib Hydrochloride Gefitinib Erlotinib
ORR (Mutant EGFR) 63.6% 71–83% 62–74%
Median PFS 10.5 months 9.2–10.8 months 9.7–13.1 months
DCR (Mutant EGFR) 93.9% 90–94% 85–91%
  • Icotinib demonstrates non-inferior efficacy to Gefitinib in phase III trials, with equivalent PFS but fewer severe adverse events .
  • 5–10% for Gefitinib/Erlotinib) .

Special Populations

  • Brain Metastases : Icotinib shows promise in NSCLC patients with brain metastases, with 28.5% achieving partial response (PR) and 35.7% stable disease (SD) post-radiotherapy, suggesting blood-brain barrier penetration .
  • Combination Therapies : Sequential use with docetaxel or pemetrexed improves outcomes in wild-type EGFR patients, with synergistic effects observed in preclinical models .

Mutation Dependency and Biomarkers

EGFR mutation status is the strongest predictor of response:

  • Exon 19 Deletions/Exon 21 L858R Mutations : Linked to ORR >60% and median PFS >10 months with Icotinib .
  • Wild-Type EGFR : Minimal benefit (ORR: 4%, PFS: 1.0 month) .
  • K-RAS/B-RAF Mutations : Associated with primary resistance to Icotinib .

Emerging Strategies and Novel Combinations

  • Gallic Acid Synergy : Preclinical data show that Gallic acid enhances Icotinib-induced apoptosis via Hippo-YAP pathway modulation, reducing tumor size in vivo .
  • Intercalated Chemotherapy : Pemetrexed-carboplatin followed by Icotinib improves survival in wild-type EGFR patients, with a median PFS of 8.2 months .

Biological Activity

Icotinib hydrochloride is a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) primarily used in the treatment of non-small cell lung cancer (NSCLC). Its biological activity revolves around its ability to inhibit EGFR signaling pathways, which are crucial for tumor growth and survival. This article delves into the mechanisms of action, efficacy, and clinical implications of this compound, supported by data tables and research findings.

This compound exerts its therapeutic effects by specifically targeting the EGFR, a receptor that is often mutated or overexpressed in various cancers. By inhibiting EGFR phosphorylation, icotinib disrupts downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.

  • Inhibition of EGFR : Icotinib shows high specificity for EGFR, with IC50 values indicating potent inhibition in various cell lines. For example, studies have reported IC50 values of less than 20 nmol/L for PC-9 cells and less than 1.25 µmol/L for HCC827 cells, both harboring EGFR mutations .

Efficacy in Cancer Cell Lines

The efficacy of icotinib has been demonstrated through various in vitro and in vivo studies. The following table summarizes key findings from studies assessing its impact on different cancer cell lines:

Cell Line IC50 (µM) Effects Observed Reference
PC-9<0.02Significant reduction in proliferation; apoptosis induction
HCC827<1.25Induction of apoptosis; decreased migration
A5498.8Less sensitive to icotinib compared to mutated lines
H460VariesEnhanced radiosensitivity; apoptosis via caspase activation

Clinical Studies and Case Reports

Clinical trials have highlighted icotinib's effectiveness as a first-line therapy for patients with EGFR-mutated NSCLC. A notable study indicated that patients receiving icotinib experienced prolonged progression-free survival compared to those on traditional chemotherapy .

Case Study Example

In a clinical case involving a 65-year-old female patient with advanced NSCLC harboring an EGFR exon 19 deletion, treatment with icotinib resulted in a significant reduction in tumor size after 8 weeks, corroborating its effectiveness as a targeted therapy .

Combination Therapies

Research has also explored the synergistic effects of combining icotinib with other therapeutic agents. For instance:

  • Sequential Administration : A study demonstrated that administering pemetrexed followed by icotinib enhanced apoptosis in lung adenocarcinoma cell lines compared to reverse sequencing, suggesting a potential combination strategy for improved outcomes .
  • Chemo- and Radiosensitivity : Icotinib has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiotherapy by inhibiting RAD51 expression, which is vital for DNA repair mechanisms .

Q & A

Q. How should researchers address discrepancies in reported ORR for icotinib between retrospective and randomized trials?

- Context : Retrospective studies (e.g., ORR: 44.4% [[15]]) often include unselected populations, whereas randomized trials (e.g., ICOGEN: ORR 27.6% [[5]]) enforce strict eligibility (e.g., EGFR mutation confirmation).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.